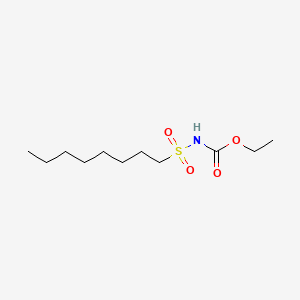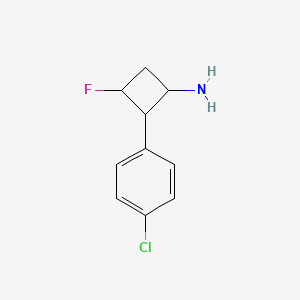
(2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, pharmaceuticals, and organic synthesis. This particular compound is known for its stability and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with an appropriate alkylating agent. One common method is the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . The reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent under metal-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of continuous flow processes allows for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions: (2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide under metal-free conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of tert-butyl esters.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Chemistry: In organic synthesis, (2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester is used as a protecting group for amines due to its stability and ease of removal.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those that require carbamate functional groups for their activity.
Industry: The compound is used in the production of polymers and resins, where it acts as a stabilizer and modifier.
作用機序
The mechanism of action of (2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in the design of enzyme inhibitors and pharmaceuticals.
類似化合物との比較
- tert-Butyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-aminocyclopentyl)methylcarbamate
- tert-Butyl (2-aminocyclohexyl)methylcarbamate
Comparison: (2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.
特性
分子式 |
C12H24N2O3 |
|---|---|
分子量 |
244.33 g/mol |
IUPAC名 |
tert-butyl N-[3-(tert-butylamino)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)14-9(15)7-8-13-10(16)17-12(4,5)6/h7-8H2,1-6H3,(H,13,16)(H,14,15) |
InChIキー |
XEGJFNPJUVWNGZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)CCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)






![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)
![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)

